methyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}benzoate
Overview
Description
Methyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}benzoate is a chemical compound that is commonly used in scientific research. It is a type of piperazine derivative that has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of methyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}benzoate is not fully understood. However, it is believed to work by modulating the activity of neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, including serotonin and norepinephrine. It has also been shown to decrease the levels of the stress hormone cortisol.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}benzoate in lab experiments is that it has been well-studied and has a range of known effects. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret results.
Future Directions
There are many potential future directions for research on methyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}benzoate. One area of interest is its potential as a treatment for schizophrenia. Researchers may also explore its potential as a treatment for other psychiatric disorders, such as anxiety and depression. Additionally, further research may be conducted to better understand its mechanism of action and how it interacts with other neurotransmitters in the brain.
Scientific Research Applications
Methyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}benzoate has a range of scientific research applications. It is commonly used in studies related to neurology, psychiatry, and pharmacology. It has been found to have anxiolytic and antidepressant effects, and it has also been shown to have potential as a treatment for schizophrenia.
Properties
IUPAC Name |
methyl 2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-17-7-9-18(10-8-17)11-14(19)16-13-6-4-3-5-12(13)15(20)21-2/h3-6H,7-11H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYFBAQBBVVFTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=CC=CC=C2C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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